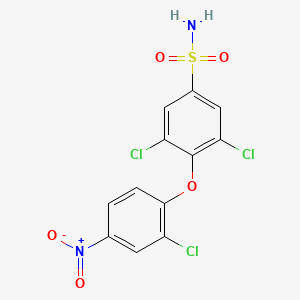![molecular formula C26H26ClN3O3 B2469966 1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024273-80-0](/img/structure/B2469966.png)
1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C26H26ClN3O3 and its molecular weight is 463.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research
- BRAF Kinase Inhibition : Aryl phenyl ureas with quinazolinoxy substituents, structurally similar to 1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, have demonstrated potential as inhibitors of both mutant and wild-type BRAF kinase. These compounds, like Compound 7, have shown efficacy in mouse tumor xenograft models following oral dosing (Holladay et al., 2011).
Neuropharmacology
- Orexin Receptor Antagonism : Urea derivatives targeting orexin receptors, closely related to the chemical structure , have been investigated for their effects on sleep modulation. For instance, specific antagonists targeting orexin-1 and orexin-2 receptors have shown differential impacts on sleep-wake modulation in rats (Dugovic et al., 2009).
Material Science
- Corrosion Inhibition : Certain urea derivatives with structural similarities to the compound have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies have demonstrated their efficacy in forming protective layers on metal surfaces, suggesting potential applications in corrosion prevention (Mistry et al., 2011).
Oncology
- Anticancer Activity : Derivatives of urea, particularly diaryl ureas, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research provides insights into their potential use as novel anticancer agents, with some showing promising results compared to established treatments like sorafenib (Feng et al., 2020).
Chemotherapy Development
- Synthesis of Isoquinoline Alkaloids : The structural framework of this compound is relevant in the synthesis of isoquinoline alkaloids. These compounds have therapeutic relevance and are under investigation for various medicinal applications, including as potential local anesthetics and for their acute toxicity profiles (Azamatov et al., 2023).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-16-21(27)5-4-6-22(16)30-26(31)29-19-9-7-17(8-10-19)13-23-20-15-25(33-3)24(32-2)14-18(20)11-12-28-23/h4-10,14-15H,11-13H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRHNORSYZYAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

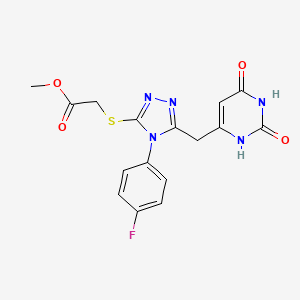
![4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2469885.png)
![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

![2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2469889.png)
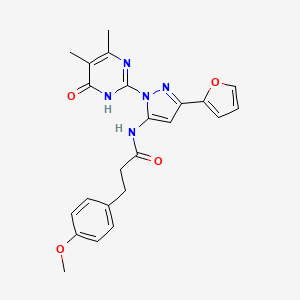
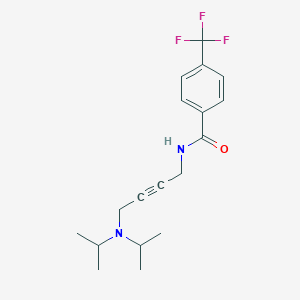
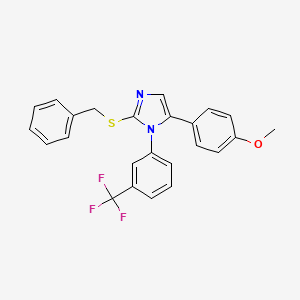
![N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2469903.png)
